4-(3-Metoxiphenoxi)-2-metilbutano-2-amina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a methoxyphenoxy group attached to a butan-2-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride, also known as EN300-27695694, is the Proliferating Cell Nuclear Antigen (PCNA) protein . PCNA is a protein discovered independently by two different research groups and is an essential factor in DNA replication and repair .

Mode of Action

EN300-27695694 interacts with PCNA through a unique mechanism. It is designed to target the partially delineated binding pocket in the L126-Y133 region of PCNA . This interaction inhibits the function of PCNA, thereby disrupting DNA replication and repair processes that are fundamental to the proliferation and survival of cancer cells .

Biochemical Pathways

The interaction of EN300-27695694 with PCNA affects the DNA replication and repair pathways. PCNA forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes . By inhibiting PCNA, EN300-27695694 disrupts these processes, leading to the death of cancer cells .

Result of Action

The result of EN300-27695694’s action is the selective killing of cancer cells. By inhibiting PCNA, EN300-27695694 disrupts essential cellular processes, leading to the death of cancer cells . This compound has shown selective toxicity towards cancer cells, with no significant toxicity to non-malignant cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine typically involves the reaction of 3-methoxyphenol with 2-methyl-2-aminobutane under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The amine group can be reduced to form an amine derivative.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include phenol derivatives, reduced amine derivatives, and substituted phenoxy compounds .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Methoxyphenoxy)-2-methylbutan-2-amine

- 4-(4-Methoxyphenoxy)-2-methylbutan-2-amine

- 4-(3-Methoxyphenoxy)butan-2-amine

Uniqueness

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various scientific fields .

Actividad Biológica

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

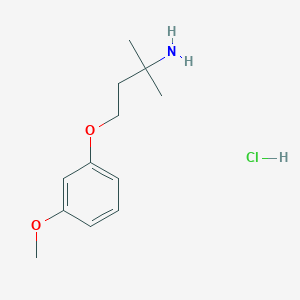

The compound can be described by the following structural formula:

- Chemical Formula : C12H17ClN2O2

- Molecular Weight : 250.73 g/mol

This compound features a methoxyphenyl group attached to a secondary amine, which is crucial for its biological activity.

Research indicates that 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity can be attributed to:

- Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to antidepressant effects.

- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antidepressant Activity

A study investigated the antidepressant-like effects of related compounds in animal models. The findings suggested that these compounds could reduce depressive behaviors, likely through serotonin modulation .

Neuroprotective Effects

Another research highlighted the neuroprotective properties of similar secondary amines. These compounds demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases .

Anti-inflammatory Properties

The compound's anti-inflammatory effects were evaluated in vitro. It was found to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduces depressive behaviors | |

| Neuroprotective | Protects against oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

-

Study on Antidepressant Effects :

- Objective : To evaluate the efficacy of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride in a rodent model.

- Methodology : Rodents were administered varying doses, followed by behavioral tests (e.g., forced swim test).

- Results : Significant reduction in immobility time was observed at higher doses, indicating antidepressant-like effects.

-

Neuroprotection in Cellular Models :

- Objective : Assess neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell lines were exposed to oxidative agents with and without treatment.

- Results : Treated cells showed reduced markers of apoptosis compared to controls.

Propiedades

IUPAC Name |

4-(3-methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-12(2,13)7-8-15-11-6-4-5-10(9-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWXAHYDRJVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=CC(=C1)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.